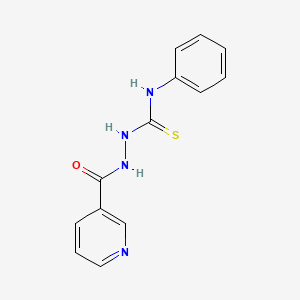

![molecular formula C19H24N4O2 B5567731 N-(1-{[(2,6-dimethylphenyl)amino]carbonyl}cyclohexyl)-1H-pyrazole-3-carboxamide](/img/structure/B5567731.png)

N-(1-{[(2,6-dimethylphenyl)amino]carbonyl}cyclohexyl)-1H-pyrazole-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of N-(1-{[(2,6-dimethylphenyl)amino]carbonyl}cyclohexyl)-1H-pyrazole-3-carboxamide and related compounds involves complex organic reactions that yield structurally diverse molecules. Research on related pyrazole carboxamides indicates that these compounds can be synthesized using bioisosteric replacement strategies to introduce various functional groups, which contribute to their significant properties. The synthesis routes often involve condensation reactions, highlighting the versatility of pyrazole derivatives in synthetic chemistry (McLaughlin et al., 2016).

Molecular Structure Analysis

The molecular structure of pyrazole carboxamides, including N-(1-{[(2,6-dimethylphenyl)amino]carbonyl}cyclohexyl)-1H-pyrazole-3-carboxamide, has been characterized using various analytical techniques. Spectroscopic methods such as NMR and mass spectrometry play crucial roles in elucidating the structure, confirming the presence of key functional groups and the overall molecular framework. Crystallography studies provide insights into the 3D arrangement of atoms, highlighting the compound's geometric configuration (Girreser et al., 2016).

Chemical Reactions and Properties

Pyrazole carboxamides undergo various chemical reactions, demonstrating their reactivity and functional versatility. These compounds participate in cycloadditions, nucleophilic substitutions, and other reactions that allow for further functionalization and exploration of their chemical space. The reactivity is influenced by the nature of the substituents and the core pyrazole structure, which can be leveraged to synthesize a wide range of derivatives with potential biological and material applications (Wang et al., 2011).

Physical Properties Analysis

The physical properties of N-(1-{[(2,6-dimethylphenyl)amino]carbonyl}cyclohexyl)-1H-pyrazole-3-carboxamide, such as solubility, melting point, and crystalline structure, are crucial for its application and handling. These properties are determined by the compound's molecular structure and interactions. Studies on related compounds suggest that the arrangement of functional groups and overall molecular geometry significantly affect their physical behavior and stability (Saeed et al., 2020).

Chemical Properties Analysis

The chemical properties of pyrazole carboxamides, including their acidity, basicity, and reactivity towards various reagents, are influenced by the electron-donating or withdrawing nature of the substituents attached to the pyrazole ring. These properties impact the compound's interactions with biological targets and its potential as a lead compound in drug discovery or as a functional material. The chemical stability and reactivity profile are key factors in the development of new pyrazole-based compounds for various applications (Ravi et al., 2017).

科学的研究の応用

Synthesis and Receptor Affinity

One study discusses the synthesis of cannabinoid receptor affinity compounds, including a detailed analysis of their molecular modeling. Compounds with specific substituent groups showed selectivity for cannabinoid receptors, indicating the potential for designing receptor-specific drugs. The study emphasizes the role of the N-cyclohexyl group in determining receptor selectivity, showcasing the importance of structural modifications in targeting specific biological pathways (Silvestri et al., 2008).

Cytotoxic Activity

Another research focuses on the synthesis of carboxamide derivatives and their cytotoxic activity against various cancer cell lines. The study indicates that certain derivatives exhibited potent cytotoxic properties, underlining the potential of these compounds in cancer therapy (Deady et al., 2003).

Material Science Applications

The development of new polyamides and polyimides containing pendent pyrazole rings with amino and cyano groups demonstrates the versatility of pyrazole derivatives in material science. These compounds exhibit significant thermal stability and solubility in organic solvents, making them suitable for advanced material applications (Kim et al., 2016).

Antimicrobial and Antioxidant Activities

Research into the synthesis of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents highlights the bioactivity of pyrazole-based compounds. This study shows that these derivatives possess significant antimicrobial and antioxidant activities, suggesting their use in developing new therapeutic agents (Rahmouni et al., 2016).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-[1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl]-1H-pyrazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O2/c1-13-7-6-8-14(2)16(13)21-18(25)19(10-4-3-5-11-19)22-17(24)15-9-12-20-23-15/h6-9,12H,3-5,10-11H2,1-2H3,(H,20,23)(H,21,25)(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPRBAJPVMDAPCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C2(CCCCC2)NC(=O)C3=CC=NN3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-1H-pyrazole-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-cyclopentyl-N-[(1-isopropyl-1H-benzimidazol-2-yl)methyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5567654.png)

![5-butyl-4-ethyl-2-{2-oxo-2-[2-(trifluoromethyl)-1-pyrrolidinyl]ethyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5567658.png)

![1-[(dimethylamino)sulfonyl]-N-[4-(3-methyl-1-piperidinyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5567687.png)

![N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-5,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5567709.png)

![N-({1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5567712.png)

![N-((3S*,4R*)-4-(4-methylphenyl)-1-{5-[(methylthio)methyl]-2-furoyl}-3-pyrrolidinyl)acetamide](/img/structure/B5567721.png)

![5-methyl-3-{1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-2-pyrrolidinyl}isoxazole](/img/structure/B5567724.png)

![1-benzyl-N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-4-piperidinecarboxamide](/img/structure/B5567737.png)

![N-[2-(dimethylamino)ethyl]-N'-(1-methyl-1H-indazol-6-yl)-N-(tetrahydrofuran-2-ylmethyl)urea](/img/structure/B5567743.png)

![1-[(2-fluorobenzyl)sulfonyl]-N-[4-(4-methyl-1-piperazinyl)benzyl]-4-piperidinecarboxamide](/img/structure/B5567755.png)